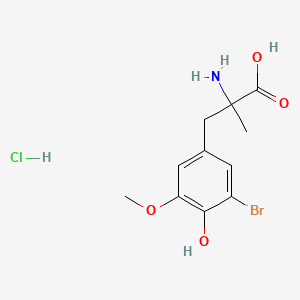
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride: is a chemical compound with the molecular formula C11H15BrClNO4 and a molecular weight of 340.6 g/mol . It is an intermediate in the synthesis of derivatives of Carbidopa, an inhibitor of aromatic amino acid decarboxylase. This compound is typically used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride involves several steps, starting from the appropriate precursors. The general synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the aromatic ring.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
The reaction conditions typically involve the use of solvents like DMSO and water, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: As an intermediate in the synthesis of Carbidopa derivatives, it plays a role in the development of drugs for neurological disorders.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Carbidopa derivatives, it inhibits aromatic amino acid decarboxylase, an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of certain neurotransmitters, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
3-Bromo-5-methoxy-a-methyltyrosine Hydrochloride can be compared with other similar compounds, such as:
3-Bromo-5-methoxytyrosine: Lacks the alpha-methyl group, resulting in different chemical and biological properties.
5-Methoxy-a-methyltyrosine: Lacks the bromine atom, leading to variations in reactivity and applications.
3-Bromo-a-methyltyrosine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15BrClNO4 |
|---|---|
Molecular Weight |
340.60 g/mol |
IUPAC Name |
2-amino-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14BrNO4.ClH/c1-11(13,10(15)16)5-6-3-7(12)9(14)8(4-6)17-2;/h3-4,14H,5,13H2,1-2H3,(H,15,16);1H |
InChI Key |
DNYNXGVXYBOOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)OC)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


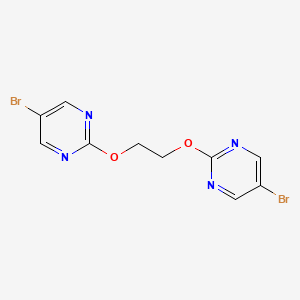
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
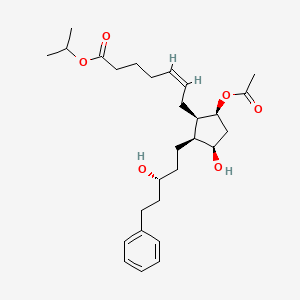
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
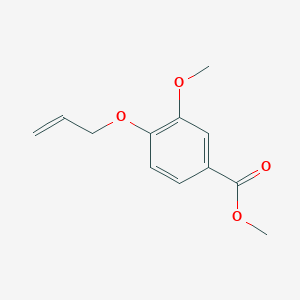
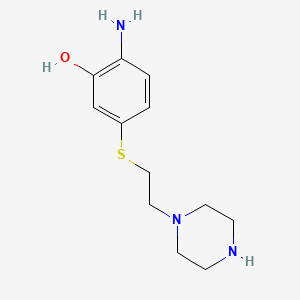
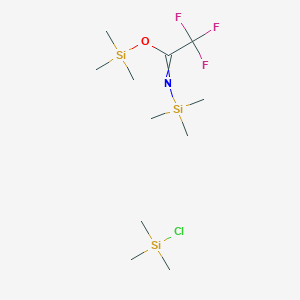
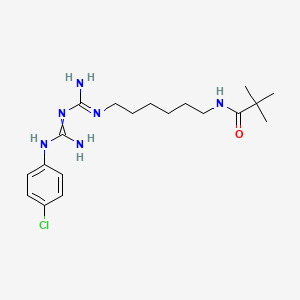

![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
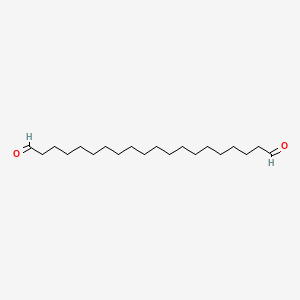
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
